Structural Differentiation: 7-Methoxybenzofuran vs. Unsubstituted Benzofuran in Thiazolylbenzofuran Sulfonamides
The target compound bears a methoxy group at the 7-position of the benzofuran ring. The closest publicly deposited analog, CID 3942275 (CAS 716365-58-1), carries an unsubstituted benzofuran and a 2,6-dimethylmorpholine sulfonamide. Screening data for CID 3942275 show GLI1 inhibition IC₅₀ = 1.26 µM and Wnt-3a inhibition IC₅₀ = 1.28 µM in cell-free binding assays [1]. In related thiazolylbenzofuran patent series (Fujisawa EP 0528337), the introduction of alkoxy substituents on the benzofuran core was demonstrated to modulate leukotriene D₄ and SRS-A antagonist activity; structure-activity tables in the patent show that even single methoxy substitutions can alter functional antagonism by >10-fold in guinea pig ileum and trachea preparations [2]. No equivalent direct comparative data exist for the specific 7-methoxy vs. hydrogen pairing in the morpholinosulfonyl benzamide sub-series, but the directional effect of benzofuran alkoxylation on target engagement is class-consistent.
| Evidence Dimension | Structural modulation of bioactivity by benzofuran 7-substitution |
|---|---|
| Target Compound Data | 7-OCH₃ substitution present; no publicly available bioactivity IC₅₀ data for this specific compound |
| Comparator Or Baseline | CID 3942275 (unsubstituted benzofuran, 2,6-dimethylmorpholine sulfonamide): GLI1 IC₅₀ = 1.26 µM; Wnt-3a IC₅₀ = 1.28 µM (BindingDB) |
| Quantified Difference | Not directly quantifiable for this pair; class-level SAR from EP 0528337 indicates alkoxy substitution on benzofuran can shift functional antagonist potency by ≥10-fold |
| Conditions | CID 3942275 data from Sanford-Burnham Center for Chemical Genomics screening (PubChem AID 602464, AID 651570); patent SAR from guinea pig ileum (LTD₄-induced contraction) and trachea (SRS-A-induced contraction) ex vivo assays |
Why This Matters
The 7-methoxy group is the primary structural feature distinguishing this compound from the nearest deposited analog; class-level evidence indicates this substitution can produce order-of-magnitude potency differences, making blind analog substitution scientifically unsound.
- [1] BindingDB. BDBM68071: N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-benzamide (CID 3942275). IC₅₀ data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=68071 (accessed 2026). View Source
- [2] Fujisawa Pharmaceutical Co., Ltd. Thiazolylbenzofuran derivatives, processes for their preparation and pharmaceutical compositions containing these compounds. European Patent EP 0528337 A1. Published 24 February 1993. Available at: https://patents.google.com/patent/EP0528337A1/. View Source
